
Aripiprazole-d8
Descripción general
Descripción
Aripiprazole-d8 es una forma deuterada de Aripiprazole, un fármaco antipsicótico atípico. Los átomos de deuterio en this compound reemplazan los átomos de hidrógeno, lo que puede proporcionar ventajas en los estudios farmacocinéticos debido al efecto isotópico. Este compuesto se utiliza principalmente en la investigación para estudiar el metabolismo y la farmacocinética de Aripiprazole.
Aplicaciones Científicas De Investigación
Pharmacokinetic Studies
Aripiprazole-d8 is frequently employed as an internal standard in pharmacokinetic assays due to its structural similarity to aripiprazole. This deuterated compound enhances the accuracy of measurements in various analytical methods, notably in liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Table 1: Key Studies Utilizing this compound
Therapeutic Drug Monitoring (TDM)
The use of dried blood spots (DBS) for TDM has gained traction, with studies indicating that this compound can significantly improve the monitoring of adherence and therapeutic levels in patients undergoing treatment with aripiprazole.
Clinical Findings on DBS and this compound
A study involving 31 patients with schizophrenia demonstrated that DBS effectively correlates with venous plasma concentrations for aripiprazole and its metabolites, including dehydroaripiprazole. The results indicated that DBS sampling could provide a practical alternative to traditional blood sampling methods, enhancing patient compliance and reducing the risk of adverse effects associated with improper dosing .
Clinical Case Studies
This compound has been applied in clinical settings to evaluate its efficacy and safety among various populations, including elderly patients and those with comorbid conditions.
Case Study Overview
- Study Population : Ten elderly patients (ages 62-85) with schizophrenia or schizoaffective disorder.
- Method : Retrospective review of medical records assessing response to treatment with aripiprazole.
- Results : Seven patients showed significant improvement, while two did not respond. Notably, extrapyramidal symptoms decreased in three patients, indicating favorable tolerability .
Advantages of this compound in Research
The incorporation of this compound into research methodologies provides several advantages:
- Enhanced Accuracy : As an internal standard, it improves the precision of analytical measurements.
- Support for TDM : Facilitates better monitoring of drug levels in clinical practice.
- Insights into Metabolism : Aids in understanding pharmacogenomic factors influencing drug efficacy and safety.
Mecanismo De Acción
Aripiprazole-d8 ejerce sus efectos a través del agonismo parcial en los receptores de dopamina D2 y los receptores de serotonina 5-HT1A, y el antagonismo en los receptores de serotonina 5-HT2A . Este mecanismo único le permite modular la actividad de los neurotransmisores, proporcionando beneficios terapéuticos en el tratamiento de trastornos psiquiátricos. La forma deuterada, this compound, se utiliza principalmente para estudiar estos mecanismos en detalle, proporcionando información sobre la farmacodinámica y farmacocinética del fármaco.
Compuestos Similares:
Brexpiprazole: Otro antipsicótico atípico con un mecanismo de acción similar, pero con perfiles de unión a receptores diferentes.
Cariprazine: Comparte algunas propiedades farmacológicas con Aripiprazole, pero tiene un perfil de afinidad a los receptores distinto.
Unicidad: this compound es único debido a su naturaleza deuterada, lo que proporciona ventajas en las aplicaciones de investigación. La presencia de átomos de deuterio mejora la estabilidad y permite estudios más precisos del metabolismo y la farmacocinética del fármaco en comparación con sus contrapartes no deuteradas.
Análisis Bioquímico
Biochemical Properties
Aripiprazole-d8, like its parent compound Aripiprazole, is known to interact with various enzymes and proteins. It is a potent partial D₂ agonist, acting as an agonist at the presynaptic D₂ autoreceptors and as an antagonist at the postsynaptic D₂ receptors . It also exerts antagonist effects at the 5-HT 2A receptor .
Cellular Effects
This compound is believed to have significant effects on various types of cells and cellular processes. It has been suggested that Aripiprazole influences cell function by affecting multiple cellular pathways . It may also impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a potent partial D₂ agonist, this compound works as an agonist at the presynaptic D₂ autoreceptors and as an antagonist at the postsynaptic D₂ receptors .
Temporal Effects in Laboratory Settings
It has been suggested that Aripiprazole has a unique neurobiology among available antipsychotics . The effect of chronic administration of Aripiprazole on D₂R affinity state and number has been especially highlighted .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is known to interact with various enzymes and cofactors
Transport and Distribution
It is known to interact with various transporters or binding proteins .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La preparación de Aripiprazole-d8 implica un proceso de síntesis de varios pasos. Un método comienza con Isosorbide-5-Nitrae dicloroetano-d8 como materia prima. La síntesis se lleva a cabo en cuatro pasos, incluyendo reacciones como la sustitución nucleofílica y la ciclización . El reactivo deuterado utilizado en este proceso es rentable, y el producto se puede purificar fácilmente, logrando alta pureza y abundancia isotópica .
Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso está diseñado para ser eficiente y rentable, asegurando un alto rendimiento y pureza. El uso de reactivos deuterados en entornos industriales permite la producción de grandes cantidades de this compound para la investigación y aplicaciones farmacéuticas.
Análisis De Reacciones Químicas
Tipos de Reacciones: Aripiprazole-d8 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ocurrir bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.
Sustitución: Las reacciones de sustitución nucleofílica son comunes, donde los átomos de deuterio pueden ser reemplazados por otros nucleófilos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Los nucleófilos como los haluros y las aminas se utilizan en reacciones de sustitución.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir alcoholes deuterados.
Comparación Con Compuestos Similares
Brexpiprazole: Another atypical antipsychotic with a similar mechanism of action but different receptor binding profiles.
Cariprazine: Shares some pharmacological properties with Aripiprazole but has a distinct receptor affinity profile.
Uniqueness: Aripiprazole-d8 is unique due to its deuterated nature, which provides advantages in research applications. The presence of deuterium atoms enhances the stability and allows for more precise studies of the drug’s metabolism and pharmacokinetics compared to its non-deuterated counterparts.
Actividad Biológica
Aripiprazole-d8, a deuterated form of aripiprazole, is primarily used as an internal standard in pharmacokinetic studies and analytical chemistry. This article explores its biological activity, pharmacodynamics, and clinical implications based on diverse research findings.
Overview of Aripiprazole
Aripiprazole is classified as a third-generation atypical antipsychotic. It functions through a unique mechanism involving partial agonism at dopamine D2 and serotonin 5-HT1A receptors, while acting as an antagonist at 5-HT2A receptors. This dual action allows it to stabilize dopaminergic and serotonergic systems, making it effective in treating schizophrenia and bipolar disorder .
Pharmacodynamics
The pharmacodynamics of this compound mirrors that of its parent compound, with specific attention to its receptor interactions:
- Dopamine Receptors : this compound exhibits partial agonist activity at D2 receptors, which is crucial for its antipsychotic effects. The occupancy levels of D2 receptors in humans can reach approximately 95% at higher doses (40 mg/day) .
- Serotonin Receptors : It also acts as a partial agonist at 5-HT1A receptors (intrinsic activity of 68%) and a weak partial agonist at 5-HT2A receptors (intrinsic activity of 12.7%) .
- Functional Selectivity : The concept of functional selectivity suggests that aripiprazole can act differently depending on the receptor environment, which may contribute to its efficacy and side effect profile .
Metabolism and Pharmacokinetics
This compound is metabolized similarly to aripiprazole, with significant hepatic metabolism via cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. The pharmacokinetics involve:
- Absorption : Rapid absorption with peak plasma concentrations typically reached within 3 to 5 hours post-administration.
- Half-life : The elimination half-life ranges from 75 to 146 hours, allowing for once-daily dosing in many clinical settings .
- Excretion : Primarily excreted through feces (approximately 92%) with minimal renal excretion .
Clinical Efficacy in Elderly Patients
A study involving ten elderly patients treated with aripiprazole demonstrated significant improvements in psychotic symptoms associated with schizophrenia. The Clinical Global Impression Scale scores improved from an average of 6 (severely ill) to 2.3 (much improved) after treatment . Notably:
- Seven patients responded positively, with reductions in both positive and negative symptoms.
- Extrapyramidal symptoms decreased in three out of four patients who had pre-existing conditions.
- Weight loss was observed in six patients, averaging 5.2 lbs.
Pharmacokinetic Analysis
In a comparative study using dried blood spot (DBS) methodology for monitoring aripiprazole concentrations, good correlations were found between DBS and venous plasma concentrations. This method proved useful for therapeutic drug monitoring (TDM), particularly in first-episode psychosis patients .
Table 1: Receptor Activity Profile of this compound
Receptor Type | Action | Intrinsic Activity |
---|---|---|
D2 | Partial Agonist | High (~95% occupancy) |
D3 | Partial Agonist | Moderate |
5-HT1A | Partial Agonist | 68% |
5-HT2A | Antagonist | 12.7% |
5-HT2B | Inverse Agonist | High binding affinity |
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Peak Plasma Concentration | ~3-5 hours post-dose |
Elimination Half-life | 75 - 146 hours |
Major Excretion Route | Feces (92%) |
Propiedades
IUPAC Name |
7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i11D2,12D2,13D2,14D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUORZQYGODEFX-FUEQIQQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(CCC(=O)N3)C=C2)([2H])[2H])([2H])[2H])C4=C(C(=CC=C4)Cl)Cl)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648854 | |
Record name | 7-{4-[4-(2,3-Dichlorophenyl)(~2~H_8_)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1089115-06-9 | |
Record name | 7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl-2,2,3,3,5,5,6,6-d8]butoxy]-3,4-dihydro-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1089115-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-{4-[4-(2,3-Dichlorophenyl)(~2~H_8_)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.